

Application Notes: Investigating Tenovin-Modulated Protein Interactions via Co-Immunoprecipitation

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Compound of Interest

Compound Name: Tenovin-2

Cat. No.: B2514436

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Introduction

The Tenovin family of small molecules, including Tenovin-1 and its more water-soluble analog Tenovin-6, are potent cell-permeable inhibitors of the NAD⁺-dependent deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] This inhibitory action has significant downstream effects, most notably the activation of the tumor suppressor protein p53.[3][4][5] SIRT1 is a known negative regulator of p53, deacetylating it at lysine 382 and marking it for ubiquitination and subsequent degradation by MDM2. By inhibiting SIRT1, Tenovins increase the acetylation of p53, leading to its stabilization, accumulation, and enhanced transcriptional activity. This activation of p53 can induce cell cycle arrest and apoptosis in tumor cells, making Tenovins valuable tools for cancer research and potential therapeutic development.

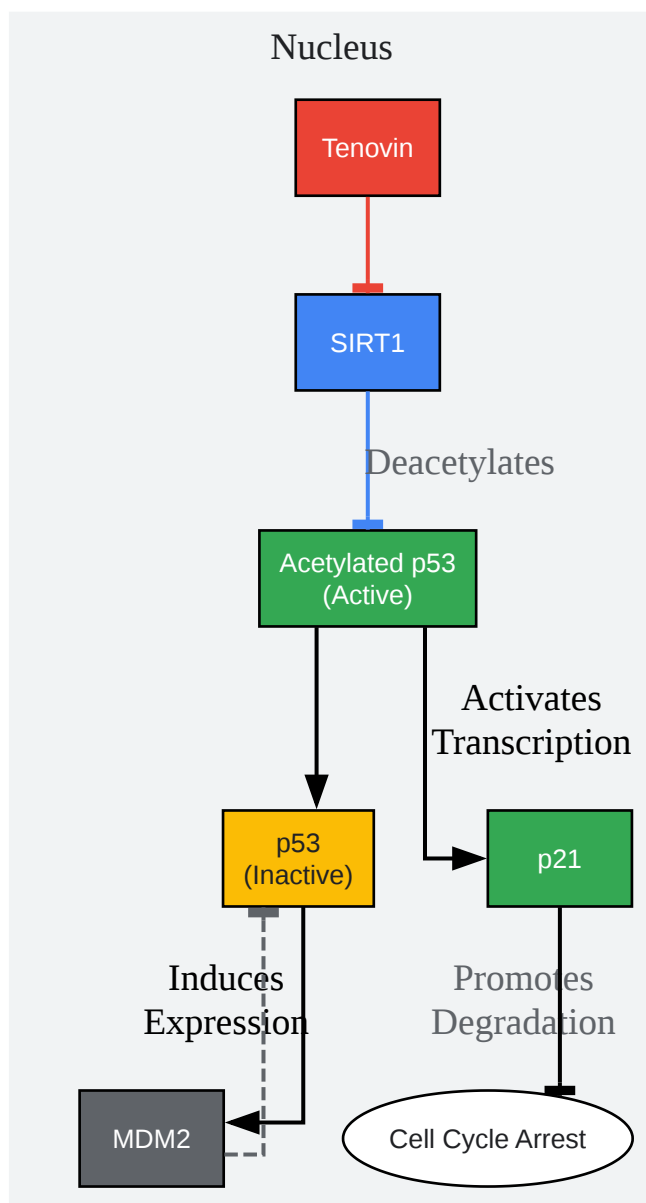
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within their native cellular context. This method is ideal for investigating how small-molecule inhibitors like Tenovins modulate the formation or dissociation of protein complexes. For example, Co-IP can be employed to confirm the interaction between SIRT1 and p53 and to quantitatively assess how Tenovin treatment disrupts this interaction by pulling down SIRT1 and detecting the amount of associated p53.

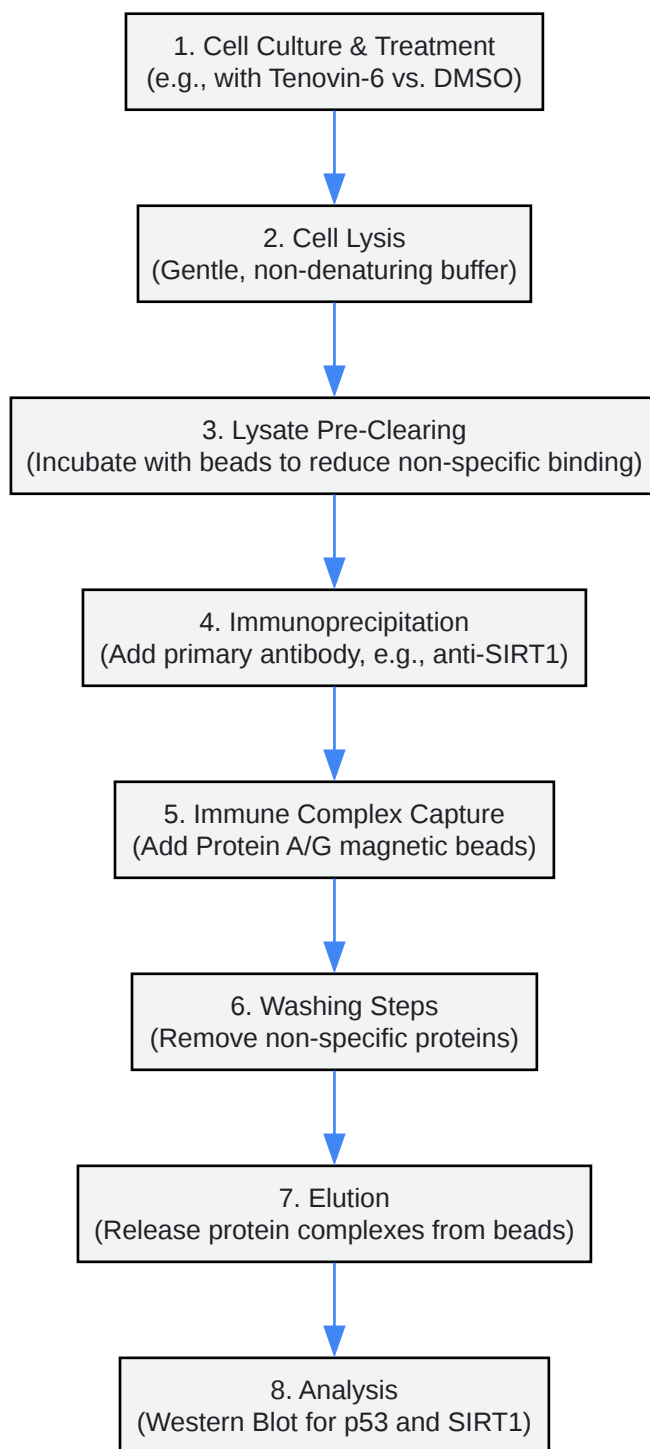
This application note provides a comprehensive protocol for utilizing Co-IP to study the effects of Tenovins on protein interactions, focusing on the well-established SIRT1-p53 axis.

Tenovin Signaling Pathway

Tenovins primarily act by inhibiting the deacetylase activity of SIRT1 and SIRT2. The inhibition of SIRT1 prevents the deacetylation of p53, leading to its accumulation and activation.

Activated p53 then transcriptionally upregulates target genes like CDKN1A (p21), resulting in cell cycle arrest.





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References

- 1. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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